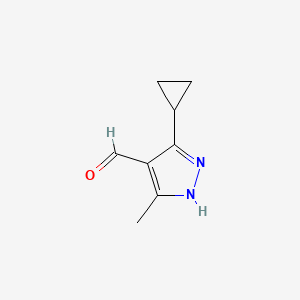
3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as EFTP, is an organic compound with a wide range of applications in scientific research. EFTP is a small molecule that can be used to synthesize compounds with a variety of biological activities. It is a versatile compound that has potential applications in drug discovery and development, as well as in the study of biochemical and physiological processes. EFTP has been studied extensively in recent years, and its mechanism of action and biochemical and physiological effects have been elucidated.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Research focused on the synthesis of substituted thienopyrimidines, including derivatives of tetrahydropyrimidine, has shown promising antibacterial properties. These compounds were synthesized through a series of reactions involving cyclization and nucleophilic substitution, and their structure-activity relationships were explored to determine their antibacterial efficacy (More et al., 2013).
Antitubercular Activity
Novel dihydropyrimidines have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Two compounds, in particular, showed significant in vitro activity and were identified as potential new classes of antitubercular agents, demonstrating the importance of tetrahydropyrimidine derivatives in the development of new therapeutic agents (Trivedi et al., 2010).
GnRH Receptor Antagonism
A study on the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives revealed their potential as potent GnRH receptor antagonists. This research aimed at treating reproductive diseases, identifying specific groups on the core structure crucial for good receptor binding activity. The findings contribute to the development of new treatments for reproductive health issues (Guo et al., 2003).
Herbicidal Activities
Research on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds revealed some derivatives exhibited good herbicidal activities. This indicates the potential application of tetrahydropyrimidine derivatives in agriculture for weed control, highlighting the versatility of these compounds in various scientific and practical applications (Huazheng, 2013).
Crystal Structure Analysis
Studies on the crystal structures of solvated and anhydrous forms of related tetrahydropyrimidine derivatives have provided insights into their molecular arrangement and stability. This research is crucial for understanding the physical properties of these compounds, which can inform their storage, handling, and application in various fields (Cleetus et al., 2020).
Propiedades
IUPAC Name |
3-ethyl-6-(2-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWXBHCLZUSHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















